2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol . It is a derivative of isoindoline, a bicyclic compound containing a benzene ring fused to a pyrrolidine ring. The presence of the ethyl and fluoro substituents on the isoindoline core imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-6-fluorobenzaldehyde with an amine, followed by cyclization to form the isoindoline core. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one
- 2-Ethyl-6-chloro-2,3-dihydro-1H-isoindol-1-one
- 2-Ethyl-6-bromo-2,3-dihydro-1H-isoindol-1-one
Uniqueness
2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the fluoro substituent at the 6-position, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-ethyl-6-fluoro-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10FNO/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6H2,1H3 |
InChI Key |
UPQZPSZINMIUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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